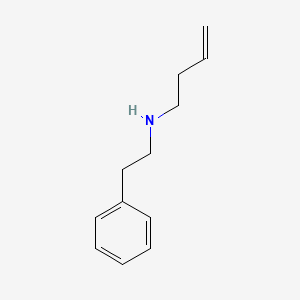

N-(2-phenylethyl)but-3-en-1-amine

Descripción general

Descripción

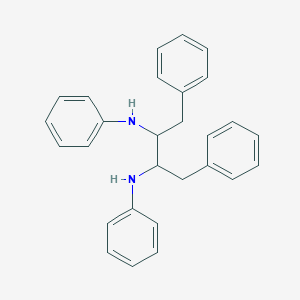

“N-(2-phenylethyl)but-3-en-1-amine” is a chemical compound with the formula C₁₂H₁₇N . It is also known as Phenibut, a nootropic drug that was first developed in the Soviet Union in the 1960s. It is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA) and is known to have anxiolytic, anti-depressant, and cognition-enhancing effects.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(2-phenylethyl)but-3-en-1-amine and its derivatives serve as crucial intermediates in the synthesis of various compounds. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for developing antibiotics for pathogens of veterinary importance, showcases the compound's role in the preparation of medically relevant molecules through efficient and stereoselective processes (Fleck et al., 2003). Additionally, the compound has been used in a new one-pot synthesis of α-amino phosphonates, highlighting its catalytic efficiency in producing compounds with potential applications in agriculture and medicine (Reddy et al., 2005).

Application in Asymmetric Synthesis

The compound's derivatives have been explored for their utility in asymmetric synthesis. For instance, microwave irradiation techniques have been employed to synthesize chiral derivatives of β-Ala containing the α-phenylethyl group, demonstrating the compound's role in the efficient and stereoselective preparation of biologically relevant α-substituted-β-amino acids (Guzmán-Mejía et al., 2007).

Catalysis and Material Science

In material science, derivatives of N-(2-phenylethyl)but-3-en-1-amine have been used as catalysts and in the formation of novel materials. For instance, the synthesis and reactivity towards carbon monoxide of optically active compounds derived from the compound have been investigated, shedding light on its potential applications in catalysis and the development of new materials (Albert et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-phenylethyl)but-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-3-10-13-11-9-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLQOUGTTNYEIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)but-3-en-1-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2803579.png)

![N-[2-Amino-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2803580.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2803584.png)

![N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2803593.png)

![3-methyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803594.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2803596.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2803598.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2803599.png)